molecular formula C19H17NO4 B8519296 9-Phenanthrenecarbonitrile, 2,3,6,7-tetramethoxy- CAS No. 87226-94-6

9-Phenanthrenecarbonitrile, 2,3,6,7-tetramethoxy-

Cat. No. B8519296
CAS RN: 87226-94-6
M. Wt: 323.3 g/mol
InChI Key: NJFIXDXERRBMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Phenanthrenecarbonitrile, 2,3,6,7-tetramethoxy- is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Phenanthrenecarbonitrile, 2,3,6,7-tetramethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Phenanthrenecarbonitrile, 2,3,6,7-tetramethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87226-94-6

Product Name

9-Phenanthrenecarbonitrile, 2,3,6,7-tetramethoxy-

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

2,3,6,7-tetramethoxyphenanthrene-9-carbonitrile

InChI

InChI=1S/C19H17NO4/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-9H,1-4H3

InChI Key

NJFIXDXERRBMND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Bis-(3,4-dimethoxy-phenyl)-acrylonitile (1.83 g, 5.63 mmol) was dissolved in absolute dichloromethane (100 ml) and the obtained solution was cooled to 0° C. and maintained under nitrogen atmosphere. Boron trifluoride etherate (1.76 g, 12.39 mmol) was dropwise added (within 15 min) to the reaction mixture which was stirred for further 15 min at 0° C. At this temperature, pyridinium chlorochromate (PCC) (2.43 g, 11.26 mmol), was portionwise added (10 portions, 1 portion/min) to the reaction mixture which turned green-brown. After complete addition of PCC, the reaction mixture was stirred for further 10 min, poured into water (200 ml), and extracted with dichloromethane (2×200 ml). The combined organic extracts were dried over magnesium sulphate and evaporated under reduced pressure. The obtained brown residue was chromatographed on silica (CH2Cl2). This afford a yellow material which was further purified by crystallisation in ethanol/dichloromethane: 9/1 to give 2,3,6,7-tetramethoxy-phenanthrene-9-carbonitrile as white powder (yield 1.75 g, 96%).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

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